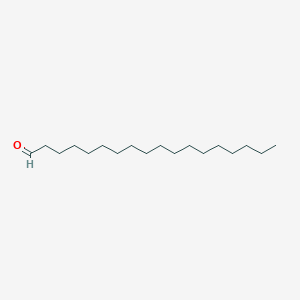

Octadecanal

描述

属性

IUPAC Name |

octadecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWQKRXKHIRPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213250 | |

| Record name | Octadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stearaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

320.00 to 322.00 °C. @ 760.00 mm Hg | |

| Record name | Stearaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

638-66-4 | |

| Record name | Octadecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTADECANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH4GZ7JT4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38.00 °C. @ 760.00 mm Hg | |

| Record name | Stearaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core of Octadecanal Biosynthesis in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecanal, a C18 long-chain fatty aldehyde, plays a role in various biological processes in plants, including stress signaling and as a precursor for other essential molecules. Its biosynthesis is not a standalone pathway but is intricately integrated with the broader metabolism of very-long-chain fatty acids (VLCFAs). This technical guide delineates the core enzymatic steps, regulatory mechanisms, and experimental methodologies pertinent to the biosynthesis of this compound in plants. The primary route involves the reduction of stearoyl-CoA, a derivative of the C18 saturated fatty acid, stearic acid. This conversion is predominantly catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs). While this compound may exist as a transient intermediate in the formation of octadecanol (stearyl alcohol), its cellular levels are tightly regulated, in part by the activity of Aldehyde Dehydrogenases (ALDHs) which can oxidize it back to stearic acid. Understanding this pathway is crucial for developing novel therapeutic agents and for the metabolic engineering of plants for desired traits.

Introduction

Long-chain fatty aldehydes are important signaling molecules and metabolic intermediates in plants. This compound, with its 18-carbon backbone, is derived from stearic acid, a common fatty acid in plant cells. The biosynthesis of this compound is a critical step in the production of fatty alcohols, which are components of cuticular waxes, suberin, and sporopollenin, providing protection against environmental stresses.[1][2][3] This guide provides a detailed overview of the this compound biosynthesis pathway, focusing on the key enzymes, their substrate specificities, and the experimental approaches used to characterize this process.

The Core Biosynthetic Pathway

The synthesis of this compound in plants is primarily a two-step process starting from stearic acid, which is first activated to stearoyl-CoA. The key enzymatic conversion to the aldehyde is then carried out by Fatty Acyl-CoA Reductases (FARs).

Activation of Stearic Acid

Prior to its conversion to this compound, stearic acid must be activated to its coenzyme A thioester, stearoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS).

Reduction of Stearoyl-CoA by Fatty Acyl-CoA Reductases (FARs)

The central step in this compound biosynthesis is the NADPH-dependent reduction of stearoyl-CoA. This reaction is catalyzed by FARs.[1][3] While the final product of FAR activity is often the corresponding fatty alcohol (octadecanol), the reaction is believed to proceed through an aldehyde intermediate.[4] Some FARs may release this intermediate, while others may catalyze the two-step reduction without releasing the aldehyde.

Several FAR enzymes from different plant species have been characterized and show varying substrate specificities. For instance, a FAR from Zea mays, ZmMs25, has been shown to catalyze the reduction of C18:0-CoA (stearoyl-CoA), among other substrates.[1]

Regulation and Further Metabolism

The cellular concentration of this compound is tightly controlled. It can be further reduced to octadecanol by the same or a different FAR, or by other alcohol dehydrogenases. Conversely, this compound can be oxidized back to stearic acid by Aldehyde Dehydrogenases (ALDHs).[5][6] This reversibility suggests a dynamic equilibrium that can be shifted based on the metabolic needs of the cell. The ALDH superfamily in plants is extensive, with various members exhibiting broad substrate specificities, contributing to the detoxification of reactive aldehydes.[5][6]

Key Enzymes and Their Properties

The biosynthesis of this compound is governed by the activity of specific enzymes. A summary of their properties is presented in Table 1.

| Enzyme | Gene/Protein Family | Substrate(s) | Product(s) | Cofactor(s) | Cellular Localization | Key References |

| Long-Chain Acyl-CoA Synthetase | LACS | Stearic acid, ATP, CoA | Stearoyl-CoA, AMP, PPi | Mg2+ | Endoplasmic Reticulum, Plastid Envelope | [7] |

| Fatty Acyl-CoA Reductase | FAR | Stearoyl-CoA, NADPH | This compound, Octadecanol | NADPH | Endoplasmic Reticulum, Plastid | [1][3][4] |

| Aldehyde Dehydrogenase | ALDH | This compound | Stearic acid | NAD(P)+ | Cytosol, Mitochondria, Plastids | [5][6] |

Table 1: Key enzymes involved in this compound biosynthesis and metabolism.

Experimental Protocols

Characterizing the this compound biosynthesis pathway requires specific experimental methodologies. Below are outlines for key experiments.

Assay for Fatty Acyl-CoA Reductase (FAR) Activity

Objective: To determine the activity of a FAR enzyme in converting stearoyl-CoA to this compound and/or octadecanol.

Methodology:

-

Enzyme Source: Recombinantly expressed and purified FAR enzyme, or plant microsomal fractions.

-

Reaction Mixture:

-

Buffer (e.g., 100 mM HEPES-KOH, pH 7.5)

-

NADPH (e.g., 1 mM)

-

Substrate: [1-14C]Stearoyl-CoA (e.g., 20 µM)

-

Enzyme preparation

-

-

Incubation: Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Extraction: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1, v/v) and extract the lipid products.

-

Analysis: Separate the products (fatty aldehyde and fatty alcohol) using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quantification: Quantify the radiolabeled products using a phosphorimager or by liquid scintillation counting.

Quantitative Analysis of this compound in Plant Tissues

Objective: To measure the endogenous levels of this compound in plant tissues.

Methodology:

-

Sample Preparation: Harvest and freeze-dry plant tissue.

-

Extraction: Extract total lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2, v/v).

-

Derivatization: Convert the aldehydes to a more stable and detectable derivative, such as their O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) derivatives.

-

Analysis: Analyze the derivatized sample using GC-MS. The mass spectrum of the this compound-PFBO derivative will have a characteristic fragmentation pattern allowing for its identification and quantification.

-

Quantification: Use an internal standard (e.g., a deuterated aldehyde) for accurate quantification.

Visualizing the Pathway and Experimental Logic

To better understand the relationships between the different components of the this compound biosynthesis pathway and the experimental approaches, the following diagrams are provided.

Caption: Core pathway of this compound biosynthesis in plants.

Caption: Experimental workflow for FAR activity assay.

Conclusion

The biosynthesis of this compound in plants is a key process linked to the production of essential lipid molecules. The primary enzymatic step involves the reduction of stearoyl-CoA by Fatty Acyl-CoA Reductases, with the resulting aldehyde being subject to further reduction or oxidation. The methodologies outlined in this guide provide a framework for the detailed investigation of this pathway. A deeper understanding of the enzymes and regulatory networks controlling this compound levels will be instrumental for future applications in agriculture and medicine. Further research is needed to fully elucidate the specific roles of different FAR and ALDH isoforms in this compound metabolism and to uncover the intricate regulatory mechanisms that govern this pathway in response to developmental and environmental cues.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Its Response to Abiotic Stress in Rice (Oryza sativa L.) [mdpi.com]

- 3. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde dehydrogenase (ALDH) superfamily in plants: gene nomenclature and comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Octadecanal in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecanal, a long-chain saturated aldehyde, has been identified as a crucial semiochemical in the chemical communication systems of certain insect species. This technical guide provides an in-depth analysis of the biological role of this compound, with a primary focus on its function as a male-produced aggregation pheromone in the coconut weevil, Amerrhinus ynca. This document details the experimental protocols for the identification, synthesis, and bio-evaluation of this compound, summarizes key quantitative data, and illustrates the putative biosynthetic and signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Introduction

Chemical communication is a fundamental aspect of insect behavior, governing critical activities such as mating, aggregation, foraging, and defense[1]. Pheromones, as intraspecific chemical signals, are of particular interest due to their high specificity and potency, making them valuable tools for integrated pest management (IPM) programs[1]. Among the vast array of insect pheromones, long-chain aldehydes constitute a significant class of compounds. This compound (C18H36O), a saturated 18-carbon aldehyde, has been identified as a key signaling molecule in certain insect species. This guide will focus on the well-documented role of this compound as an aggregation pheromone in the Coleoptera order, with a detailed case study on the coconut weevil, Amerrhinus ynca.

Case Study: this compound as an Aggregation Pheromone in Amerrhinus ynca

The coconut weevil, Amerrhinus ynca, is a significant pest of several palm species, causing substantial economic damage[2][3][4][5]. Research has identified this compound as the male-produced aggregation pheromone that attracts both males and females of the species, a common characteristic of aggregation pheromones in Curculionidae[2].

Identification and Characterization

The identification of this compound in A. ynca was achieved through the analysis of volatile compounds collected from adult beetles. Headspace aeration of males revealed a male-specific compound that was absent in females. This compound was identified as this compound using a combination of analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and GC-Fourier transform infrared spectroscopy (GC-FTIR)[2][3][6]. The structure was confirmed by comparison with a synthesized standard[2].

Behavioral Bioassays

The biological activity of synthetic this compound was confirmed through electrophysiological and behavioral assays. Gas chromatography-electroantennographic detection (GC-EAD) showed that the antennae of female A. ynca responded to synthetic this compound[2][3][6]. Furthermore, dual-choice olfactometer bioassays demonstrated significant attraction of both males and females to the synthetic compound[2].

Quantitative Data

The following tables summarize the quantitative data from the behavioral bioassays conducted on Amerrhinus ynca with synthetic this compound.

Table 1: Behavioral Response of Amerrhinus ynca Males to Synthetic this compound in a Y-tube Olfactometer [2]

| Treatment Arm | Control Arm (Hexane) | Number of Responding Insects | Percentage Attracted to Treatment | Chi-square (χ²) | p-value |

| This compound (10 µg) | 24 | 9 | 33 | 73% | 21.16 |

Table 2: Behavioral Response of Amerrhinus ynca Females to Synthetic this compound in a Y-tube Olfactometer [2]

| Treatment Arm | Control Arm (Hexane) | Number of Responding Insects | Percentage Attracted to Treatment | Chi-square (χ²) | p-value |

| This compound (10 µg) | 15 | 7 | 22 | 68% | 12.96 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of this compound as an insect pheromone.

Collection of Insect Volatiles

-

Method: Headspace Aeration

-

Apparatus: Glass chambers connected to a vacuum pump and a collection trap containing a polymeric adsorbent (e.g., Porapak Q).

-

Procedure:

-

Place live insects (separated by sex) into the glass chambers.

-

Draw a purified and humidified airflow through the chambers at a constant rate (e.g., 1.0 L/min)[2].

-

The volatile organic compounds (VOCs) released by the insects are carried by the airflow and trapped in the adsorbent.

-

After a set collection period (e.g., 24 hours), elute the trapped compounds from the adsorbent using an appropriate solvent (e.g., hexane).

-

Concentrate the eluate for analysis.

-

Chemical Analysis

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

Inject the concentrated volatile extract into the GC.

-

Separate the compounds based on their volatility and interaction with the capillary column (e.g., RTX-5).

-

As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Identify the compounds by comparing their mass spectra and retention times with those of known standards and spectral libraries (e.g., NIST).

-

-

Method: Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

Instrument: A GC with its effluent split between a flame ionization detector (FID) and an electroantennogram (EAG) setup.

-

Procedure:

-

Prepare an insect antenna by excising it and mounting it between two electrodes with conductive gel.

-

Inject the volatile extract into the GC.

-

As compounds elute, one portion goes to the FID for chemical detection, and the other is passed over the prepared antenna.

-

Simultaneously record the signals from the FID and the antenna. A peak in the EAG trace that coincides with a peak in the FID trace indicates an antennally active compound.

-

Behavioral Assay

-

Method: Y-tube Olfactometer

-

Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms for odor presentation.

-

Procedure:

-

Introduce a purified and humidified airflow into each of the two side arms.

-

Place a filter paper treated with the test compound (e.g., 10 µg of this compound in hexane) in one arm and a control (solvent only) in the other.

-

Release a single insect at the base of the central arm.

-

Observe the insect's choice of arm and the time it spends in each. A statistically significant preference for the treatment arm indicates attraction.

-

Rotate the arms between trials to avoid positional bias.

-

Biosynthesis and Degradation of this compound

The biosynthesis of long-chain aldehydes like this compound in insects is generally understood to originate from fatty acid metabolism.

Putative Biosynthetic Pathway

This compound is likely derived from stearic acid (a C18 saturated fatty acid). The proposed pathway involves the reduction of a stearoyl-CoA precursor. This process is catalyzed by a series of enzymes, including fatty acyl-CoA reductases (FARs) that convert the fatty acyl-CoA to the corresponding fatty alcohol (octadecanol), which is then oxidized to this compound by an alcohol oxidase.

Diagram of the Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound from stearoyl-CoA in insects.

Degradation Pathway

To ensure the transient nature of the pheromone signal, insects possess efficient degradation mechanisms within their antennae. Aldehyde oxidases (AOXs) are key enzymes in this process, converting the aldehyde pheromone into its corresponding carboxylic acid (octadecanoic acid), which is biologically inactive as a pheromone.

Diagram of the Degradation Pathway of this compound

Caption: Enzymatic degradation of this compound in the insect antenna.

Olfactory Signaling Pathway

The perception of this compound begins with its detection by olfactory sensory neurons (OSNs) located in sensilla on the insect's antennae.

General Mechanism of Aldehyde Perception

Volatile molecules like this compound enter the sensilla through pores and are transported across the aqueous sensillar lymph by odorant-binding proteins (OBPs). The odorant-OBP complex then interacts with olfactory receptors (ORs) or ionotropic receptors (IRs) on the dendritic membrane of the OSNs. This interaction triggers the opening of ion channels, leading to a depolarization of the neuron and the generation of an action potential, which is then transmitted to the antennal lobe of the brain for processing.

Diagram of the Olfactory Signaling Pathway for this compound

Caption: General olfactory signaling pathway for the perception of this compound.

Implications for Drug and Pesticide Development

A thorough understanding of the role of this compound in insect communication opens up several avenues for the development of novel and targeted pest management strategies.

-

Mating Disruption: The release of synthetic this compound in the field could disrupt the chemical communication of pest species that use it as an aggregation pheromone, thereby reducing population growth.

-

Attract-and-Kill: Traps baited with synthetic this compound can be used to lure pests to a location where they are exposed to a killing agent.

-

Inhibitors of Biosynthesis or Perception: The development of molecules that inhibit the enzymes involved in the biosynthesis of this compound or block its perception by olfactory receptors could provide a new class of highly specific insecticides.

Conclusion

This compound plays a significant role in the chemical communication of at least one major agricultural pest, the coconut weevil Amerrhinus ynca. The detailed understanding of its function as an aggregation pheromone, coupled with the elucidation of its biosynthetic and perceptual pathways, provides a solid foundation for the development of innovative and environmentally benign pest control methods. Further research is needed to identify other insect species that utilize this compound and to characterize the specific olfactory receptors involved in its detection. Such studies will undoubtedly expand the potential applications of this semiochemical in agriculture and public health.

References

Octadecanal: A Central Precursor in Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanal, an 18-carbon saturated fatty aldehyde, occupies a critical juncture in the intricate network of lipid metabolism. Far from being a mere metabolic intermediate, it serves as a key precursor for the synthesis of a diverse array of bioactive lipids, including fatty acids, fatty alcohols, and complex ether lipids. The metabolic fate of this compound is tightly regulated by a series of enzymes, and dysregulation of these pathways is implicated in several human diseases, most notably Sjögren-Larsson Syndrome (SLS). This technical guide provides a comprehensive overview of this compound's role as a precursor in lipid metabolism, detailing the enzymatic processes involved, quantitative data, experimental protocols for its study, and visual representations of the key metabolic pathways.

Biosynthesis and Catabolism of this compound

This compound is primarily generated from two main sources: the reduction of stearoyl-CoA and the catabolism of various complex lipids.

1. Biosynthesis via Fatty Acyl-CoA Reductase (FAR):

The direct precursor to this compound is stearoyl-CoA, the activated form of stearic acid. The reduction of stearoyl-CoA to this compound is catalyzed by fatty acyl-CoA reductases (FARs). These enzymes utilize NADPH as a reducing agent. While there are multiple FAR isoforms with varying substrate specificities, some exhibit a preference for long-chain fatty acyl-CoAs, including C18:0-CoA.[1]

2. Generation from Lipid Catabolism:

This compound is also a product of the breakdown of several lipid classes:

-

Ether Glycerolipids: The catabolism of ether glycerolipids, which contain an ether-linked alkyl chain at the sn-1 position of the glycerol backbone, releases fatty aldehydes, including this compound.[2]

-

Fatty Alcohols: The oxidation of stearyl alcohol (octadecanol) to this compound is a reversible reaction catalyzed by alcohol dehydrogenases.[3]

-

Sphingolipids: The degradation of sphingosine-1-phosphate (S1P) by sphingosine-1-phosphate lyase (SPL) yields phosphoethanolamine and a long-chain aldehyde, which can be hexadecenal. While not directly producing this compound, this pathway highlights the generation of fatty aldehydes from sphingolipid metabolism.[4]

Metabolic Fates of this compound

Once formed, this compound can be directed into several key metabolic pathways:

1. Oxidation to Stearic Acid by Fatty Aldehyde Dehydrogenase (FALDH):

The primary catabolic fate of this compound is its irreversible oxidation to stearic acid, a crucial fatty acid for energy storage and membrane synthesis. This reaction is catalyzed by fatty aldehyde dehydrogenase (FALDH), an NAD+-dependent enzyme encoded by the ALDH3A2 gene.[4][5] FALDH exhibits a broad substrate specificity for long-chain aldehydes (C6-C24).[3]

Deficiency in FALDH activity leads to the accumulation of fatty aldehydes and fatty alcohols, the biochemical hallmark of Sjögren-Larsson Syndrome, a rare autosomal recessive neurocutaneous disorder characterized by ichthyosis, intellectual disability, and spasticity.[5]

2. Reduction to Stearyl Alcohol:

This compound can be reduced to stearyl alcohol (octadecanol) by alcohol dehydrogenases or aldo-keto reductases in an NADPH-dependent manner. This reaction is reversible and contributes to the cellular pool of fatty alcohols, which are precursors for wax esters and ether lipids.

3. Precursor for Ether Lipid Synthesis:

This compound serves as a precursor for the synthesis of ether lipids, a class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. The long-chain fatty alcohol derived from this compound is incorporated into the growing lipid molecule. Ether lipids, such as plasmalogens, are important components of cellular membranes, particularly in nervous tissue, and are involved in signaling and protection against oxidative stress.

Quantitative Data

The following tables summarize available quantitative data related to this compound metabolism. It is important to note that specific kinetic parameters for this compound with all enzymes are not always available; in such cases, data for similar long-chain aldehydes are provided as a reference.

Table 1: Kinetic Parameters of Fatty Aldehyde Dehydrogenase (FALDH)

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Decanal | Human Liver ALDH-1 | 0.0029 ± 0.0004 | - | [6] |

| Decanal | Human Liver ALDH-2 | 0.022 ± 0.003 | - | [6] |

| Hexadecanal | - | - | - | FALDH prefers long-chain substrates (C14-C18)[2] |

| This compound | - | - | - | FALDH is known to act on aldehydes up to 24 carbons in length[3][4] |

Table 2: Substrate Specificity of Fatty Acyl-CoA Reductases (FARs)

| Enzyme | Organism | Substrate Preference | Comments | Reference |

| maACR | Marinobacter aquaeolei | Broad (C12-C20 acyl-CoAs) | Reduces acyl-CoAs to alcohols via an aldehyde intermediate. | [7] |

| FARs | Plants | Varying specificities for C16-C24 acyl-CoAs/ACPs | Crucial for the synthesis of primary fatty alcohols for wax and suberin. | [8] |

Note: The substrate specificities of FARs are diverse, and individual enzymes exhibit preferences for different chain lengths. While direct kinetic data for this compound production by a specific FAR is limited, their role in generating long-chain fatty alcohols (which can be oxidized to aldehydes) is well-established.

Experimental Protocols

Protocol 1: In Vitro Assay for Fatty Acyl-CoA Reductase (FAR) Activity

This protocol is adapted for the in vitro measurement of FAR activity by monitoring the consumption of NADPH.[9]

Materials:

-

Purified FAR enzyme

-

Stearoyl-CoA (substrate)

-

NADPH

-

Assay Buffer: 80 mM Tris-HCl (pH 7.0), 200 mM NaCl, 2 mg/mL Bovine Serum Albumin (BSA)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a 4x enzyme solution by diluting the purified FAR in the assay buffer.

-

Prepare a 4x stearoyl-CoA substrate solution (e.g., 20 µM) in deionized water.

-

Prepare a 2x NADPH solution (e.g., 1 mM) in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of the 4x enzyme solution to each well.

-

Add 25 µL of the 4x stearoyl-CoA solution to the wells.

-

Include control wells with no enzyme and no substrate.

-

-

Initiate Reaction:

-

Initiate the reaction by adding 50 µL of the 2x NADPH solution to each well.

-

-

Measurement:

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADPH oxidation is proportional to the FAR activity.

-

-

Data Analysis:

-

Calculate the rate of reaction using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

Protocol 2: Analysis of this compound and Related Lipids in Cultured Cells by GC-MS

This protocol describes the extraction and analysis of fatty aldehydes from cultured cells, such as human dermal fibroblasts, using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[10][11]

Materials:

-

Cultured human fibroblasts (e.g., from a Sjögren-Larsson syndrome patient or a healthy control)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization

-

Internal standard (e.g., heptadecanal)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Cell Culture and Harvesting:

-

Culture human dermal fibroblasts in appropriate media and conditions. For SLS studies, fibroblasts can be obtained from skin biopsies of affected individuals.

-

Harvest cells by trypsinization, wash with PBS, and create a cell pellet by centrifugation.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).

-

Add the internal standard.

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a solution of PFBHA in a suitable solvent (e.g., pyridine) to the dried extract.

-

Incubate at room temperature to form the PFB-oxime derivatives of the aldehydes.

-

-

GC-MS Analysis:

-

Evaporate the derivatization reagent and redissolve the sample in a non-polar solvent like hexane.

-

Inject an aliquot of the sample into the GC-MS.

-

Use a temperature program that allows for the separation of the C18 aldehyde derivative.

-

Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.

-

Monitor for the characteristic ions of the this compound-PFB-oxime derivative and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known amounts of this compound.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Protocol 3: Tracing this compound Metabolism in Cell Culture using Stable Isotope Labeling

This protocol outlines a method to trace the metabolic fate of this compound using a stable isotope-labeled precursor, such as [U-¹³C]-stearic acid, followed by LC-MS/MS analysis.[12]

Materials:

-

Cultured cells (e.g., HepG2, fibroblasts)

-

Cell culture medium

-

[U-¹³C]-Stearic acid complexed to BSA

-

Solvents for lipid extraction (e.g., isopropanol, acetonitrile)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Cell Labeling:

-

Culture cells to a desired confluency.

-

Replace the standard medium with a medium containing [U-¹³C]-stearic acid complexed to BSA at a specific concentration.

-

Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label into different lipid species.

-

-

Metabolite Extraction:

-

At each time point, wash the cells with ice-cold PBS.

-

Quench metabolism and extract lipids by adding a cold solvent mixture (e.g., isopropanol).

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris and collect the supernatant containing the lipids.

-

-

LC-MS/MS Analysis:

-

Inject the lipid extract onto a C18 column for reverse-phase liquid chromatography.

-

Use a gradient elution to separate the different lipid classes.

-

Operate the mass spectrometer in a data-dependent acquisition mode to acquire both full scan MS and tandem MS (MS/MS) data.

-

Monitor for the mass shift corresponding to the incorporation of ¹³C atoms into this compound, stearic acid, stearyl alcohol, and various ether lipid and sphingolipid species.

-

-

Data Analysis:

-

Identify labeled metabolites based on their accurate mass and characteristic MS/MS fragmentation patterns.

-

Quantify the relative abundance of the different isotopologues for each identified lipid to determine the extent of label incorporation and to elucidate the metabolic flux through the different pathways.

-

Visualizations of Metabolic Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the central role of this compound in lipid metabolism.

This compound Synthesis and Catabolism

Integration of this compound into Ether Lipid and Sphingolipid Synthesis

Experimental Workflow for Lipidomic Analysis of this compound Metabolism

Conclusion

This compound stands as a pivotal metabolite at the crossroads of several major lipid metabolic pathways. Its synthesis and subsequent conversion are tightly controlled processes that are essential for maintaining cellular lipid homeostasis. The study of this compound metabolism not only provides fundamental insights into the intricate network of lipid biochemistry but also holds significant promise for understanding and potentially treating metabolic disorders such as Sjögren-Larsson Syndrome. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this important fatty aldehyde.

References

- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-chain-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. graphviz.org [graphviz.org]

- 6. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Stearaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearaldehyde, also known as octadecanal, is a long-chain fatty aldehyde with the chemical formula C₁₈H₃₆O. It is a waxy solid at room temperature and possesses a characteristic fatty odor. This document provides a comprehensive overview of the chemical and physical properties of stearaldehyde, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly in the context of Sjögren-Larsson syndrome and its role as an insect pheromone.

Chemical and Physical Properties

The fundamental chemical and physical properties of stearaldehyde are summarized in the tables below. These properties are crucial for its application in research and various industries, including the production of surfactants, lubricants, and personal care products.[1]

Table 1: General Chemical Properties of Stearaldehyde

| Property | Value | References |

| IUPAC Name | This compound | [2] |

| Synonyms | Stearaldehyde, Stearyl aldehyde, Octadecyl aldehyde, n-Octadecanal | [1][3][4][5] |

| CAS Number | 638-66-4 | [1][3][4][5] |

| Molecular Formula | C₁₈H₃₆O | [1][3][5] |

| Molecular Weight | 268.49 g/mol | [1][2][3][5] |

| Appearance | White to off-white waxy solid, powder, or crystals | [1] |

Table 2: Physical Properties of Stearaldehyde

| Property | Value | References |

| Melting Point | 38 - 47 °C (100 - 117 °F; 311 - 320 K) | [1][2][3][4][5] |

| Boiling Point | 214 - 216 °C (417 - 421 °F; 487 - 489 K) at 20 mmHg320 - 322 °C (608 - 612 °F; 593 - 595 K) at 760 mmHg | [1][2][3][4][5] |

| Density | Approximately 0.8203 g/cm³ (estimate) | [5] |

| Solubility | Sparingly soluble in water.[3] Soluble in organic solvents such as hexane, ether, and chloroform. | [6] |

| Vapor Pressure | 0.0003 mmHg at 25 °C (estimate) | [3] |

| Flash Point | 154.44 °C (310.00 °F) | [3] |

Experimental Protocols

Synthesis of Stearaldehyde

Stearaldehyde can be synthesized through the oxidation of its corresponding alcohol, stearyl alcohol, or the reduction of stearic acid.

1. Oxidation of Stearyl Alcohol:

This method involves the oxidation of the primary alcohol, stearyl alcohol, to stearaldehyde. A common and mild oxidizing agent for this conversion is pyridinium chlorochromate (PCC).

-

Materials: Stearyl alcohol, pyridinium chlorochromate (PCC), dichloromethane (DCM), anhydrous sodium sulfate, silica gel.

-

Procedure:

-

Dissolve stearyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC to the solution in portions while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional DCM.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain crude stearaldehyde.

-

Purification of Stearaldehyde

The crude stearaldehyde obtained from synthesis can be purified by recrystallization or column chromatography.

1. Recrystallization:

-

Materials: Crude stearaldehyde, suitable solvent (e.g., ethanol, acetone, or a mixture).

-

Procedure:

-

Dissolve the crude stearaldehyde in a minimal amount of the chosen solvent at its boiling point.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

2. Column Chromatography:

-

Materials: Crude stearaldehyde, silica gel (for column chromatography), eluent (e.g., a mixture of hexane and ethyl acetate).

-

Procedure:

-

Prepare a silica gel column using the chosen eluent.

-

Dissolve the crude stearaldehyde in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by TLC to identify those containing the purified stearaldehyde.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

-

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like stearaldehyde.

-

Sample Preparation: The sample is typically dissolved in a suitable organic solvent (e.g., hexane or dichloromethane). Derivatization to form oximes or dimethyl acetals can be performed to improve chromatographic behavior and sensitivity.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Example):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-100 °C), then ramp up to a higher temperature (e.g., 280-300 °C) to elute the long-chain aldehyde.

-

Carrier Gas: Helium.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Data Analysis: The retention time is used for identification by comparison with a standard. The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns for long-chain aldehydes.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure of stearaldehyde.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The proton NMR spectrum of stearaldehyde will show a characteristic aldehyde proton signal (CHO) at approximately 9.7 ppm. Other signals will correspond to the methylene (-CH₂-) and methyl (-CH₃) groups of the long alkyl chain.

-

¹³C NMR: The carbon NMR spectrum will show a distinct carbonyl carbon signal (C=O) in the downfield region, typically around 200 ppm. The remaining signals will correspond to the carbons of the alkyl chain.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.

-

Characteristic Absorptions: The IR spectrum of stearaldehyde will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1720-1740 cm⁻¹. A characteristic C-H stretch of the aldehyde proton is also expected around 2720 cm⁻¹ and 2820 cm⁻¹. Absorptions corresponding to the C-H stretches of the alkyl chain will be observed around 2850-2960 cm⁻¹.

Biological Role and Signaling Pathways

Sjögren-Larsson Syndrome and Fatty Aldehyde Dehydrogenase (FALDH)

Stearaldehyde plays a significant role in the pathophysiology of Sjögren-Larsson Syndrome (SLS), a rare autosomal recessive neurocutaneous disorder. SLS is caused by mutations in the ALDH3A2 gene, which encodes the enzyme fatty aldehyde dehydrogenase (FALDH).

FALDH is responsible for the oxidation of long-chain fatty aldehydes, such as stearaldehyde, to their corresponding fatty acids. In individuals with SLS, the deficiency of FALDH leads to the accumulation of fatty aldehydes and fatty alcohols in various tissues, particularly the skin and the central nervous system. This accumulation is believed to be the underlying cause of the clinical manifestations of SLS, which include ichthyosis (dry, scaly skin), spasticity, and intellectual disability.

The metabolic pathway involving FALDH and the consequences of its deficiency are illustrated in the diagram below.

Role as an Insect Pheromone

Stearaldehyde (this compound) has been identified as a crucial semiochemical in insect communication, functioning as a pheromone. A notable example is its role as a male-produced aggregation pheromone in the coconut weevil, Amerrhinus ynca.[1][2][3][4] In this species, males release this compound, which attracts both males and females to a common location, facilitating mating and resource exploitation.[1]

The process of pheromone communication involving stearaldehyde in Amerrhinus ynca can be outlined as follows:

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. scielo.br [scielo.br]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Alcohol Contributes to Attraction of Heliothis (= Chloridea) virescens Males to Females - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antifungal Properties of Octadecanal Volatile Organic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are increasingly recognized for their role in intercellular communication and as potential antimicrobial agents. Among these, long-chain aldehydes, such as octadecanal, have demonstrated notable antifungal properties. This technical guide provides an in-depth exploration of the antifungal characteristics of this compound VOCs, detailing their proposed mechanisms of action, summarizing available quantitative data, and providing comprehensive experimental protocols for their investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of mycology, drug discovery, and agricultural science who are interested in the potential of this compound as a novel antifungal agent.

Introduction

The rise of antifungal resistance in clinically significant pathogens, coupled with the environmental and health concerns associated with synthetic fungicides in agriculture, has spurred the search for novel antifungal compounds. Volatile organic compounds (VOCs) produced by a variety of organisms, including plants, bacteria, and fungi, represent a promising source of such agents. This compound, a saturated long-chain aldehyde, has been identified as a component of various natural VOC bouquets that exhibit potent antifungal activity against a range of pathogenic fungi.

This guide synthesizes the current understanding of this compound's antifungal properties, focusing on its effects on fungal cell integrity and the induction of oxidative stress. While research on pure this compound is still emerging, this document extrapolates from studies on similar long-chain aldehydes and complex VOC mixtures to provide a comprehensive overview of its potential as an antifungal agent.

Mechanism of Action

The primary antifungal mechanism of this compound and other long-chain aldehydes is believed to involve a multi-pronged attack on the fungal cell, primarily targeting the cell membrane and inducing a state of oxidative stress.

Disruption of Fungal Cell Membrane Integrity

Saturated aldehydes like this compound are lipophilic molecules that can readily intercalate into the fungal cell membrane. This disrupts the highly organized lipid bilayer, leading to:

-

Increased Membrane Fluidity: The insertion of aldehyde molecules can alter the physical properties of the membrane, making it more fluid and compromising its structural integrity.

-

Enhanced Permeability: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components such as ions (K+), nucleic acids, and proteins. This loss of cellular contents ultimately leads to cell death.

-

Inhibition of Membrane-Bound Enzymes: Many essential enzymes are embedded within the cell membrane. The alteration of the membrane environment can inhibit the function of these proteins, disrupting vital cellular processes.

Induction of Oxidative Stress

This compound exposure is hypothesized to induce the production of reactive oxygen species (ROS) within the fungal cell. This leads to a state of oxidative stress, where the cell's antioxidant defense mechanisms are overwhelmed. The accumulation of ROS can cause widespread damage to cellular components:

-

Lipid Peroxidation: ROS can attack the lipids in cellular membranes, leading to a chain reaction of lipid degradation that further compromises membrane integrity.

-

Protein Oxidation: Proteins are susceptible to oxidative damage, which can lead to loss of function and the formation of protein aggregates.

-

DNA Damage: ROS can cause breaks and modifications in DNA, leading to mutations and, ultimately, cell death.

Fungal cells possess sophisticated signaling pathways to respond to oxidative stress, primarily the High Osmolarity Glycerol (HOG) pathway (a Mitogen-Activated Protein Kinase - MAPK cascade) and the YAP1-mediated stress response pathway . It is plausible that exposure to this compound triggers these pathways as the fungus attempts to counteract the induced oxidative stress.

Data Presentation

Quantitative data on the antifungal activity of pure this compound is limited in publicly available literature. Most studies have focused on complex VOC mixtures. However, data from structurally similar long-chain aldehydes, such as cis-9-hexadecenal, can provide an indication of the potential efficacy of this compound.

| Compound | Fungal Species | MIC (Minimum Inhibitory Concentration) | IC50 (Half Maximal Inhibitory Concentration) | Reference |

| cis-9-Hexadecenal | Aspergillus fumigatus | 0.078 mg/mL (planktonic growth) | Not Reported | [1][2] |

| Decanal | Penicillium expansum | 0.12 g/L (in vitro growth) | Not Reported | [3] |

Note: The data for cis-9-hexadecenal and decanal are provided as representative examples of the antifungal activity of long-chain aldehydes. Further research is required to determine the specific MIC and IC50 values for pure this compound against a range of fungal pathogens.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the antifungal properties of this compound VOCs.

In Vitro Antifungal Susceptibility Testing: Dual Petri Dish Assay

This method is used to assess the antifungal activity of volatile compounds without direct contact between the VOC source and the fungus.

Materials:

-

Sterile Petri dishes (90 mm diameter)

-

Fungal culture of interest

-

Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)

-

Pure this compound

-

Sterile filter paper discs (6 mm diameter)

-

Parafilm

Procedure:

-

Prepare the fungal inoculum by growing the desired fungus on PDA plates until sporulation.

-

Create a spore suspension in sterile distilled water or a suitable buffer and adjust the concentration to approximately 1 x 10^6 spores/mL.

-

Inoculate the center of a fresh PDA plate with 10 µL of the spore suspension.

-

In the lid of a separate, empty sterile Petri dish, place a sterile filter paper disc.

-

Apply a known concentration of pure this compound (e.g., 10 µL of a 10 mg/mL solution in a suitable solvent) to the filter paper disc. Allow the solvent to evaporate in a sterile environment.

-

Invert the Petri dish containing the fungal inoculum and place it over the lid containing the this compound-treated disc, creating a sealed chamber.

-

Seal the junction between the two Petri dishes with Parafilm to prevent the escape of the VOCs.

-

As a control, prepare an identical setup with a filter paper disc treated only with the solvent.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-30°C) for a specified period (e.g., 3-7 days).

-

Measure the diameter of the fungal colony in both the treatment and control plates.

-

Calculate the percentage of growth inhibition using the following formula: % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100

Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.

Materials:

-

Fungal culture

-

Liquid fungal growth medium (e.g., Potato Dextrose Broth - PDB)

-

This compound

-

H2DCFDA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow the fungus in PDB until it reaches the desired growth phase (e.g., mid-logarithmic phase).

-

Harvest the fungal mycelia by centrifugation and wash twice with sterile PBS.

-

Resuspend the mycelia in PBS to a known density.

-

Add H2DCFDA to the fungal suspension to a final concentration of 10 µM and incubate in the dark at room temperature for 30-60 minutes.

-

Wash the mycelia twice with PBS to remove excess probe.

-

Resuspend the mycelia in PBS and treat with the desired concentration of this compound. A positive control (e.g., hydrogen peroxide) and a negative control (solvent only) should be included.

-

Incubate for a specified time (e.g., 1-3 hours).

-

Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize the fluorescence using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.[4][5]

Analysis of Volatile Organic Compounds by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of VOCs produced by a microbial culture or present in the headspace of a treatment chamber.

Materials:

-

HS-SPME fiber assembly with a suitable fiber coating (e.g., PDMS/DVB)

-

GC-MS system

-

Airtight glass vials with septa

-

Fungal culture or experimental setup for VOC collection

Procedure:

-

Place the fungal culture or the experimental setup (e.g., the dual Petri dish from section 4.1) in an airtight glass vial.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature to allow for the adsorption of VOCs onto the fiber.

-

Retract the fiber into the needle and immediately inject it into the heated injection port of the GC-MS.

-

The heat of the injection port desorbs the VOCs from the fiber onto the GC column.

-

The VOCs are separated based on their boiling points and polarity as they pass through the GC column.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST).

-

Quantification can be achieved by using internal or external standards.[6][7]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the hypothesized signaling pathways affected by this compound and a general experimental workflow.

Hypothesized Signaling Pathways in Response to this compound

Caption: Hypothesized antifungal mechanism of this compound VOCs on a fungal cell.

Experimental Workflow for Antifungal VOC Investigation

Caption: General experimental workflow for investigating antifungal VOCs.

Conclusion

This compound, as a volatile organic compound, shows significant promise as a novel antifungal agent. Its proposed mechanism of action, involving the disruption of the fungal cell membrane and the induction of oxidative stress, represents a multi-faceted approach to fungal inhibition that may be less prone to the development of resistance. While further research is needed to elucidate the precise molecular targets and signaling pathways involved, and to establish a comprehensive dataset of its efficacy against a broad range of fungal pathogens, the information provided in this guide offers a solid foundation for future investigations. The detailed experimental protocols and conceptual frameworks presented herein are intended to facilitate and standardize research in this exciting and important field, ultimately contributing to the development of new and effective antifungal therapies and crop protection strategies.

References

- 1. Synthetic Multivalent Antifungal Peptides Effective against Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In plants the alc gene expression system responds more rapidly following induction with acetaldehyde than with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. decanal (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]

- 4. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Monitoring the volatile language of fungi using gas chromatography-ion mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mass spectrometry-based strategy for investigating volatile molecular interactions in microbial consortia: unveiling a Fusarium-specific induction of an antifungal compound - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of Octadecanal's Molecular Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanal (C₁₈H₃₆O), also known as stearaldehyde, is a long-chain fatty aldehyde that plays a significant role in various biological processes and has applications in the fragrance and flavor industries.[1][2] Understanding its molecular structure and conformational dynamics is crucial for elucidating its biological functions and for the rational design of molecules with desired properties. Theoretical modeling, employing quantum chemical calculations and molecular dynamics simulations, provides a powerful lens through which to investigate the intricacies of this compound's structure at an atomic level. This guide offers an in-depth overview of the theoretical approaches used to model this compound, presenting key data and methodologies for researchers in the field.

Molecular Geometry and Energetics

The molecular structure of this compound, like other long-chain alkanes, is characterized by a flexible hydrocarbon tail and a reactive aldehyde head group. The overall shape and energy of the molecule are determined by a combination of bond lengths, bond angles, and the dihedral angles along the carbon backbone.

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are instrumental in determining the optimized geometry and electronic properties of molecules like this compound. These calculations solve the Schrödinger equation (or its approximations) to find the lowest energy arrangement of atoms, providing a wealth of information about the molecule's structure.

A common approach for geometry optimization and vibrational frequency calculations involves the use of DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). While specific computational studies on this compound are not extensively available in public literature, the methodologies are well-established.

Table 1: Predicted Geometrical Parameters of this compound (Exemplary Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C=O | ~1.21 |

| C-C (aldehyde) | ~1.51 | |

| C-C (alkyl chain) | ~1.53 - 1.54 | |

| C-H (aldehyde) | ~1.11 | |

| C-H (alkyl chain) | ~1.09 - 1.10 | |

| Bond Angles (°) | O=C-C | ~124 |

| O=C-H | ~121 | |

| C-C-C (alkyl chain) | ~112 - 114 | |

| H-C-H (alkyl chain) | ~107 - 109 |

Note: These are typical values for aldehydes and long-chain alkanes and should be considered illustrative. For precise values, a dedicated computational study on this compound is required.

Conformational Analysis

The long, flexible alkyl chain of this compound can adopt a multitude of conformations due to rotation around the C-C single bonds. The relative stability of these conformers is governed by torsional and steric strains. The most stable conformation for a simple n-alkane chain is the all-trans (anti) conformation, where the carbon backbone exists in a zigzag arrangement, minimizing steric hindrance.[1]

Table 2: Relative Conformational Energies of Butane (A Model for Alkyl Chains)

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 |

| Gauche | 60° | ~0.9 |

| Eclipsed (H, CH₃) | 120° | ~3.4 |

| Fully Eclipsed (CH₃, CH₃) | 0° | ~5.0 |

For this compound, the lowest energy conformer is expected to have a fully extended alkyl chain. However, at physiological temperatures, the molecule will exist as an ensemble of various conformers, including those with gauche interactions, which introduce kinks in the chain.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological membrane).

A typical MD simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules like water, and then running the simulation for a set amount of time (nanoseconds to microseconds). The output of the simulation is a trajectory file that contains the positions and velocities of all atoms at each time step. Analysis of this trajectory can provide insights into conformational changes, diffusion, and interactions with other molecules. While specific MD studies on this compound are sparse, the general methodology is widely applied to similar long-chain molecules.

Experimental Protocols: A Computational Approach

Here, we outline the general protocols for performing theoretical modeling of the this compound molecular structure.

Geometry Optimization and Vibrational Frequency Calculation

This protocol describes the steps to find the minimum energy structure of this compound and to calculate its vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Octadecanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanal (stearaldehyde) is a long-chain fatty aldehyde with the molecular formula C₁₈H₃₆O. It is a significant biomarker in various biological processes and is implicated in certain pathological conditions. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for research in areas such as lipid metabolism, oxidative stress, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of volatile and semi-volatile organic compounds, making it well-suited for the analysis of long-chain aldehydes like this compound, often following a derivatization step to enhance volatility and improve chromatographic performance.

These application notes provide detailed protocols for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters. Quantitative data and method validation parameters are summarized for easy reference.

Experimental Protocols

Sample Preparation from Biological Matrices

The extraction of this compound from complex biological samples is a critical step to remove interfering substances such as proteins and phospholipids. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common and effective techniques.

a) Liquid-Liquid Extraction (LLE) Protocol:

-

Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline). For liquid samples like plasma or serum, proceed to the next step.

-

Solvent Addition: To 1 mL of the homogenate or liquid sample, add 4 mL of a 2:1 (v/v) mixture of chloroform and methanol.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.

-

Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette.

-

Drying: Dry the collected organic extract under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane or ethyl acetate) for derivatization.

b) Solid-Phase Extraction (SPE) Protocol:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the pre-treated sample (e.g., diluted plasma or tissue extract) onto the conditioned cartridge.

-

Washing: Wash the cartridge with 5 mL of a low-percentage methanol-water solution (e.g., 10% methanol) to remove polar interferences.

-

Elution: Elute the this compound and other lipids from the cartridge with 5 mL of a non-polar solvent such as hexane or ethyl acetate.

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for derivatization.

Derivatization: PFBHA Method (Recommended)

Derivatization of aldehydes to their O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) oximes is a widely used and robust method that significantly improves their thermal stability and chromatographic properties, and enhances sensitivity for GC-MS analysis, especially in the negative chemical ionization (NCI) mode.

Protocol:

-

Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA hydrochloride in a suitable solvent like pyridine or water.

-

Reaction: To the dried sample extract, add 100 µL of the PFBHA solution.

-

Incubation: Seal the vial and heat at 60-70°C for 60 minutes to ensure complete derivatization.

-

Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water. Vortex for 1 minute.

-

Phase Separation: Centrifuge at 1000 x g for 5 minutes.

-

Collection: Transfer the upper hexane layer containing the PFBHA-oxime derivatives to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound PFBHA-oxime derivatives.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60°C for 1 min, ramp at 10°C/min to 175°C, then ramp at 6°C/min to 225°C, followed by a ramp of 4°C/min to 300°C, and hold for 10-20 min.[1] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Ionization Energy | 70 eV (for EI) |

| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and method development. |

| Selected Ion Monitoring (SIM) for quantitative analysis. | |

| Monitored Ions (SIM) for this compound-PFBHA oxime | Quantifier Ion: m/z 443 ([M-HF]⁻ in NICI) or m/z 282 ([M-181]⁺ in EI)[1] |

| Qualifier Ions: m/z 181, 239 (in EI)[1] | |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

Data Presentation: Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using this compound standards that have undergone the same extraction and derivatization procedure as the samples.

Table 1: Representative Calibration Data for this compound Analysis

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,000 |

| 5 | 78,000 |

| 10 | 160,000 |

| 25 | 410,000 |

| 50 | 825,000 |

| 100 | 1,650,000 |

| Linearity (R²) | > 0.995 |

Note: The above data is representative and should be generated for each analytical batch.

Table 2: Method Validation Parameters

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Linear Range | 1 - 100 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Note: LOD and LOQ are highly dependent on the instrument sensitivity and matrix effects. The values presented are typical for the analysis of long-chain aldehydes by GC-MS with derivatization. The limit of detection (LOD) is generally defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, often calculated as a signal-to-noise ratio of 3:1. The limit of quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Context (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where this compound may play a role, for instance, as a product of lipid peroxidation downstream of an inflammatory stimulus.

Caption: Hypothetical pathway of this compound formation.

Conclusion

The protocols and data presented provide a comprehensive guide for the sensitive and accurate quantification of this compound in biological matrices using GC-MS. The use of PFBHA derivatization is highly recommended to achieve the necessary sensitivity and reproducibility for meaningful biological research and drug development applications. Proper method validation, including the establishment of calibration curves and the determination of LOD and LOQ in the specific matrix of interest, is essential for obtaining reliable results.

References